Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate is a heterocyclic organic compound with the molecular formula C7H9N3O4 and a molecular weight of 199.164 g/mol . This compound is known for its unique structure, which includes an isoxazole ring, making it a valuable entity in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate typically involves the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions . This method yields ester-functionalized isoxazoles in quantitative amounts. The reaction conditions are optimized to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound often employs eco-friendly synthetic strategies to minimize waste and reduce costs. Metal-free synthetic routes are preferred to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and difficulty in separating the catalysts from the reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The isoxazole ring allows for substitution reactions, where different substituents can be introduced into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions are typically controlled to ensure the desired product is obtained with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups into the isoxazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate has numerous applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring plays a crucial role in its biological activity, allowing it to bind to various enzymes and receptors. This binding can modulate the activity of these targets, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Ethyl 5-amino-4-carbamoylisoxazole-3-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also possess a heterocyclic ring and exhibit a wide range of biological activities.
Thiophene Derivatives: Known for their diverse applications in medicinal chemistry and material science.
Thiazole Derivatives: These compounds have significant biological activities and are used in various therapeutic applications.
The uniqueness of this compound lies in its isoxazole ring, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
19950-15-3 |
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Molecular Formula |
C7H9N3O4 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
ethyl 5-amino-4-carbamoyl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C7H9N3O4/c1-2-13-7(12)4-3(5(8)11)6(9)14-10-4/h2,9H2,1H3,(H2,8,11) |
InChI Key |
XOJYNQQKZKRVKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)N)N |
Origin of Product |
United States |
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